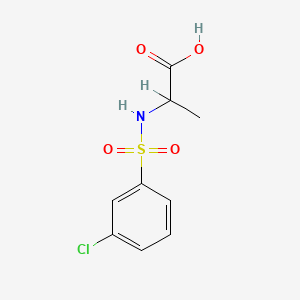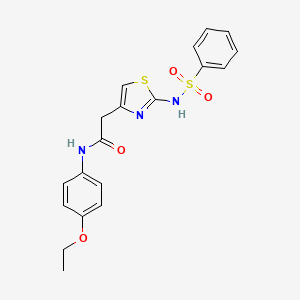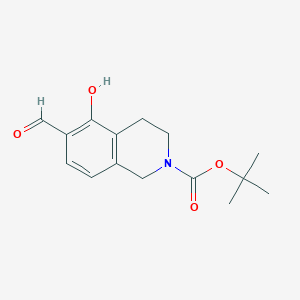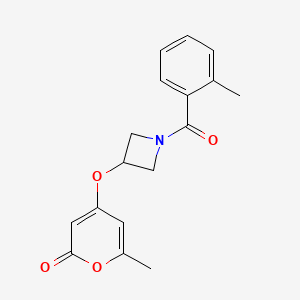
4-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound. It is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Wissenschaftliche Forschungsanwendungen
Disposition and Metabolism Studies
Research on similar compounds, like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), focuses on understanding their disposition and metabolism within the human body. These studies are crucial for developing medications as they provide insights into how drugs are absorbed, distributed, metabolized, and excreted. The detailed metabolic pathways and the identification of metabolites help in predicting drug interactions and optimizing dosing regimens (Renzulli et al., 2011).
Antipsychotic and Dopamine Antagonism
Compounds like amisulpride are utilized for their antipsychotic properties, specifically targeting dopamine D2-like receptors. This is indicative of the potential application of structurally related benzamides in treating schizophrenia and other disorders characterized by dopamine dysregulation. Understanding the selectivity and efficacy of such compounds against different dopamine receptor subtypes can guide the development of targeted therapies with improved safety and efficacy profiles (Wetzel et al., 1998).
Radioligand Development for PET Imaging
The development of radiolabeled compounds for positron emission tomography (PET) imaging is another area of research. For example, derivatives of perampanel acting on AMPA receptors are studied for their potential in vivo properties in the brain, demonstrating the application of such compounds in biomedical imaging to study brain function and pathology (Takahata et al., 2017).
Environmental and Human Biomonitoring
Research on the metabolites of environmental contaminants, such as benzene and acrylamide, in human samples, illustrates the application of analytical chemistry in public health. The detection and quantification of specific metabolites in biological samples can inform on human exposure to hazardous substances, guiding risk assessment and mitigation strategies (Schwedler et al., 2020).
Pharmacokinetics and Drug Development
Studies on the pharmacokinetics of compounds, such as dabigatran, elucidate their absorption, distribution, metabolism, and excretion (ADME) characteristics. This information is essential for drug development, ensuring that new therapeutics have desirable properties for efficacy, safety, and patient convenience (Blech et al., 2008).
Wirkmechanismus
Mode of action
1,3,4-thiadiazole derivatives are generally known to interact with dna replication processes .
Biochemical pathways
1,3,4-thiadiazole derivatives are generally known to disrupt dna replication processes .
Result of action
1,3,4-thiadiazole derivatives are generally known to inhibit the replication of both bacterial and cancer cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-2-12-23-18-21-20-17(24-18)19-16(22)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWANOIAUTVVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2580331.png)



![1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2580338.png)


![4-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)
